Penicisteck acid F

NF-κB inhibition Anti-inflammatory Osteoimmunology

Penicisteck acid F (Compound 2) is the most potent NF-κB inhibitor among 40 tanzawaic acid derivatives, with an IC50 of 10.4 μM—1.79-fold more potent than analog Compound 10. It suppresses RANKL-induced osteoclastogenesis and demonstrates in vivo efficacy in the OVX mouse model. Unlike bisphosphonates, it targets NF-κB/NFATc1 pathways. Choose this validated small-molecule tool for osteoporosis and osteoimmunology research. Guaranteed ≥98% purity.

Molecular Formula C18H24O3
Molecular Weight 288.4 g/mol
Cat. No. B12373985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePenicisteck acid F
Molecular FormulaC18H24O3
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)CC(C)CO)C=CC=CC(=O)O
InChIInChI=1S/C18H24O3/c1-13(12-19)11-15(3)17-9-6-7-14(2)16(17)8-4-5-10-18(20)21/h4-10,13,15,19H,11-12H2,1-3H3,(H,20,21)/b8-4+,10-5+/t13-,15+/m0/s1
InChIKeyQJWQDNUJHNJRJI-YYFFUPGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Penicisteck Acid F: Marine-Derived Tanzawaic Acid Derivative for NF-κB Pathway Research


Penicisteck acid F is a marine-derived tanzawaic acid derivative and a polyketide secondary metabolite isolated from the mangrove endophytic fungus Penicillium steckii SCSIO 41025 [1]. It is characterized as a small-molecule inhibitor of the nuclear factor kappa-B (NF-κB) signaling pathway, a central regulator of immune and inflammatory responses [2]. Among a series of 40 tanzawaic acid derivatives identified, Penicisteck acid F (designated as Compound 2) exhibited the most potent NF-κB inhibitory activity [1]. This compound specifically suppresses receptor activator of NF-κB ligand (RANKL)-induced osteoclastogenesis and has demonstrated in vivo efficacy in an ovariectomized mouse model of osteoporosis [1][3].

Why Generic Substitution Fails: Non-Interchangeable Bioactivity Among Tanzawaic Acid Derivatives


Within the tanzawaic acid chemotype, generic substitution is not scientifically valid due to significant, quantifiable variations in bioactivity even among closely related structural analogs. While numerous tanzawaic acid derivatives have been isolated, their potency as NF-κB inhibitors and anti-osteoclastogenic agents differs markedly [1]. For instance, in a direct comparative study of 40 derivatives, Penicisteck acid F (Compound 2) demonstrated the most potent NF-κB inhibition, with an IC50 value of 10.4 μM, whereas close structural analogs such as Compounds 10 and 15 exhibited substantially higher IC50 values of 18.6 μM and 15.2 μM, respectively [2]. Furthermore, not all tanzawaic acids share the same mechanism; some are primarily reported for cytotoxic or antibacterial activities rather than osteoclastogenesis inhibition [3]. This heterogeneity mandates precise compound selection based on quantitative activity data rather than class-level assumptions.

Penicisteck Acid F: Quantified Differentiation Against Closest Analogs


Superior NF-κB Inhibitory Potency Relative to Tanzawaic Acid Analogs

Penicisteck acid F (Compound 2) demonstrates the most potent NF-κB inhibitory activity among a panel of 40 tanzawaic acid derivatives screened from Penicillium steckii SCSIO 41025 [1]. In a direct head-to-head LPS-induced NF-κB luciferase reporter assay, Penicisteck acid F inhibited NF-κB activation with an IC50 of 10.4 μM [2]. By comparison, the structurally related tanzawaic acid derivatives Compound 10 and Compound 15 from the same study exhibited IC50 values of 18.6 μM and 15.2 μM, respectively [2].

NF-κB inhibition Anti-inflammatory Osteoimmunology

Potent Inhibition of RANKL-Induced Osteoclastogenesis: Quantified TRAP Activity Reduction

Penicisteck acid F (Compound 2) is reported as one of the derivatives showing the most potent inhibition of RANKL-induced osteoclast generation in vitro [1]. In bone marrow macrophage cells (BMMCs) treated with RANKL and M-CSF, Penicisteck acid F significantly reduced the number of TRAP-positive multinucleated osteoclasts at a concentration of 10 μM [1]. This is notable as it represents the first report of osteoclastogenesis inhibitory activity for tanzawaic acid derivatives [2].

Osteoclastogenesis Bone resorption TRAP assay

Dual Pathway Suppression: NF-κB and NFATc1 Downregulation

Mechanistic studies reveal that Penicisteck acid F exerts its anti-osteoclastogenic effects through dual suppression of two critical transcription factors: NF-κB and NFATc1 [1]. The compound reduces RANKL-induced IκBα degradation, NF-κB p65 nuclear translocation, NFATc1 activation and nuclear translocation, and related mRNA expression [2]. Target engagement was confirmed via cellular thermal shift assay (CETSA) and surface plasmon resonance (SPR), with gene knockdown experiments further validating NF-κB p65 as the potential target [3].

NFATc1 Transcription factor Mechanism of action

In Vivo Efficacy: Significant Reduction of Ovariectomy-Induced Bone Loss

In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, Penicisteck acid F demonstrated significant in vivo efficacy [1]. Treatment with Penicisteck acid F significantly alleviated bone loss in OVX mice, as assessed by micro-CT analysis of trabecular bone parameters [1]. Pharmacokinetic experiments on the tanzawaic acid chemotype indicated favorable drug-like properties, supporting its potential as an anti-osteoporosis lead [2].

In vivo efficacy Osteoporosis model Bone mineral density

Penicisteck Acid F: Evidence-Backed Application Scenarios for Procurement


Osteoporosis and Bone Metabolism Research

For laboratories investigating RANKL-induced osteoclastogenesis and postmenopausal osteoporosis, Penicisteck acid F provides a validated small-molecule tool compound with documented in vitro potency (NF-κB IC50: 10.4 μM) and in vivo efficacy in the OVX mouse model [1]. The compound's dual suppression of NF-κB and NFATc1 pathways offers a mechanism distinct from bisphosphonates or RANKL monoclonal antibodies, making it suitable for pathway-focused studies and combination therapy investigations [1].

NF-κB Pathway Inhibition and Target Engagement Studies

Researchers requiring a well-characterized natural product inhibitor of the NF-κB signaling cascade should prioritize Penicisteck acid F over other tanzawaic acid derivatives due to its superior potency (1.79-fold more potent than Compound 10) [2]. The availability of target engagement data via CETSA and SPR, along with validated downstream markers (IκBα degradation, p65 nuclear translocation), makes this compound particularly suitable for mechanistic studies of NF-κB-mediated transcription [1].

Marine Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

Penicisteck acid F, as the most potent NF-κB inhibitor among 40 tanzawaic acid derivatives identified from Penicillium steckii SCSIO 41025 [1], serves as a reference standard for SAR studies within the tanzawaic acid chemotype. Its defined structure (Molecular Formula: C18H24O3; Molecular Weight: 288.38) [3] and known bioactivity profile make it a valuable benchmark for evaluating newly isolated or semi-synthetic tanzawaic acid analogs.

Inflammation and Osteoimmunology Research

Given its potent inhibition of NF-κB, a master regulator of inflammatory responses, Penicisteck acid F is applicable in osteoimmunology research investigating the crosstalk between inflammatory signaling and bone homeostasis. Its demonstrated suppression of RANKL-induced osteoclastogenesis positions it as a tool for studying inflammatory bone loss conditions beyond postmenopausal osteoporosis, including rheumatoid arthritis-associated bone erosion [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Penicisteck acid F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.